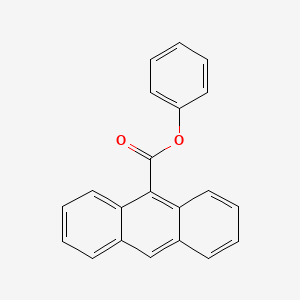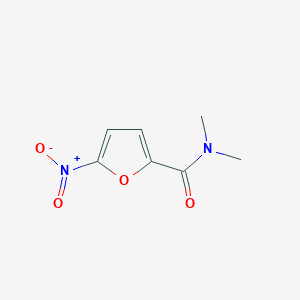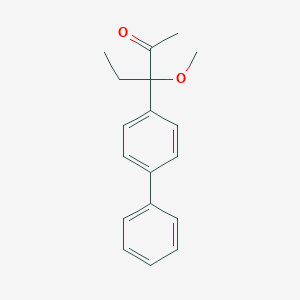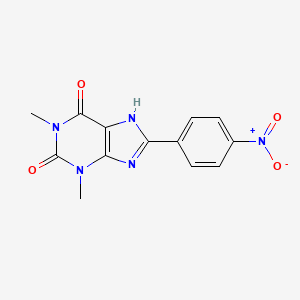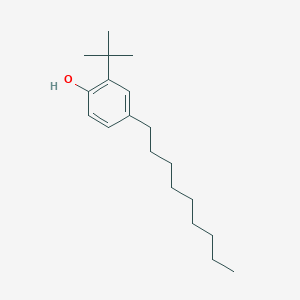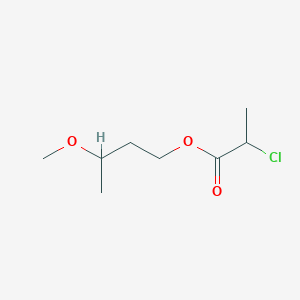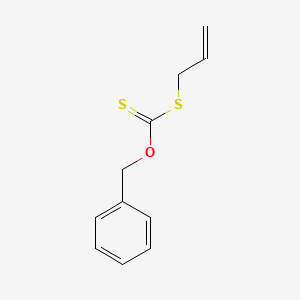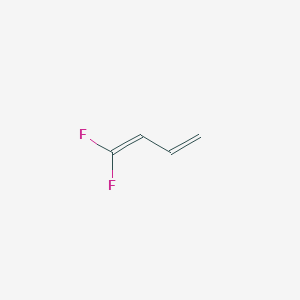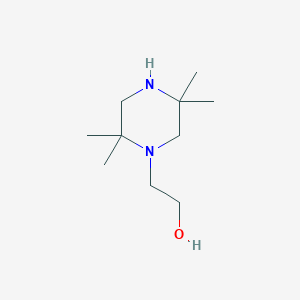
2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 5, and an ethanol group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol typically involves the reaction of piperazine with acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethanol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,5,5-Tetramethylpiperazin-1-yl)ethanol
- 2-(4-Methylpiperazin-1-yl)ethanol
- 2-(1H-Indol-1-yl)ethanol
- 2-(4-Bromoindol-1-yl)ethanol
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5463-77-4 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(2,2,5,5-tetramethylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C10H22N2O/c1-9(2)8-12(5-6-13)10(3,4)7-11-9/h11,13H,5-8H2,1-4H3 |
Clave InChI |
ZGXHBQQSNZPDEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(CN1CCO)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
